2-(5-aminopentyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride
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Overview
Description
2-(5-aminopentyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride is a synthetic compound belonging to the class of imidazopyridines. This compound is characterized by its unique structure, which includes an imidazo[4,5-b]pyridine core substituted with an aminopentyl group. It is commonly used in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-aminopentyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride typically involves the following steps:
Formation of the Imidazo[4,5-b]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate amine.
Introduction of the Aminopentyl Group: The aminopentyl group is introduced via a nucleophilic substitution reaction, where a suitable halide precursor reacts with the imidazo[4,5-b]pyridine core.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the amine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-aminopentyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminopentyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, alkylating agents, and nucleophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-b]pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives with altered hydrogenation states.
Scientific Research Applications
2-(5-aminopentyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-aminopentyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Another imidazopyridine derivative with potential biological activities.
5-amino-1H-pyrazolo[4,3-b]pyridine: A related compound with a pyrazolo[4,3-b]pyridine core, known for its diverse pharmacological properties.
Thiazolo[4,5-b]pyridines: Compounds with a thiazole ring fused to a pyridine core, exhibiting various biological activities.
Uniqueness
2-(5-aminopentyl)-3H-imidazo[4,5-b]pyridin-5-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the aminopentyl group, which may confer distinct biological properties and reactivity compared to other similar compounds
Properties
CAS No. |
2413884-78-1 |
---|---|
Molecular Formula |
C11H19Cl2N5 |
Molecular Weight |
292.2 |
Purity |
95 |
Origin of Product |
United States |
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